

"physical and chemical properties of 2,4-dihydroxy-5-nitrobenzoic acid"

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Compound of Interest

Compound Name: 2,4-Dihydroxy-5-nitrobenzoic acid

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An In-depth Technical Guide to 2,4-dihydroxy-5-nitrobenzoic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2,4-dihydroxy-5-nitrobenzoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details available data on its properties, experimental protocols for its synthesis and analysis, and its potential biological activities.

Chemical and Physical Properties

2,4-dihydroxy-5-nitrobenzoic acid, with the chemical formula $C_7H_5NO_6$, is a nitro-substituted derivative of 2,4-dihydroxybenzoic acid. While specific experimental data for some of its physical properties are not readily available in the literature, we can infer certain characteristics from its structure and data from related compounds.

Table 1: Physical and Chemical Properties of **2,4-dihydroxy-5-nitrobenzoic acid** and Related Compounds

Property	2,4-dihydroxy-5-nitrobenzoic acid	2,4-dihydroxybenzoic acid (Parent Compound)	2-hydroxy-5-nitrobenzoic acid (Isomer)
Molecular Formula	C ₇ H ₅ NO ₆	C ₇ H ₆ O ₄	C ₇ H ₅ NO ₅
Molecular Weight	199.12 g/mol	154.12 g/mol [1]	183.12 g/mol [2]
Melting Point	Data not available	229 °C (444 °F; 502 K)[1]	228-231 °C[2]
Boiling Point	Decomposes before boiling	237.46°C (rough estimate)[3]	Not available
Solubility	Expected to have moderate solubility in polar organic solvents.	Soluble in water, ethanol, diethyl ether, and benzene.[1][4] Water solubility: 8 g/L (20 °C).[3]	Soluble in water (1g in 1475ml), freely soluble in alcohol and diethyl ether.[5]
pKa	Data not available	3.11, 8.55, 14.0[1]	Data not available
Appearance	Expected to be a crystalline solid	White to off-white crystalline powder.[4]	Light yellow crystalline powder

Spectral Data

While specific spectra for **2,4-dihydroxy-5-nitrobenzoic acid** are not readily available, data for the parent compound, 2,4-dihydroxybenzoic acid, can provide a reference point for spectral characteristics.

Table 2: Spectral Data for 2,4-dihydroxybenzoic acid

Spectrum	Data
^1H NMR	Spectral data available.[6][7]
^{13}C NMR	Spectral data available.[8]
FTIR	Spectral data available.[9][10][11]
UV-Vis	Absorption Maxima: 208 nm, 258 nm, 296 nm. [12]

Experimental Protocols

Synthesis of 2,4-dihydroxy-5-nitrobenzoic acid

A common route for the synthesis of **2,4-dihydroxy-5-nitrobenzoic acid** is through the nitration of its precursor, 2,4-dihydroxybenzoic acid.[1][13]

A well-established method for synthesizing 2,4-dihydroxybenzoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.[1][14][15][16]

Protocol:

- In a suitable reaction vessel, combine resorcinol with an alkali bicarbonate (e.g., potassium bicarbonate or a mixture of sodium and potassium bicarbonates).
- Heat the mixture under a carbon dioxide atmosphere. A typical reaction temperature is around 110-120°C.[16]
- Maintain the reaction for several hours (e.g., 3 hours) with mixing.[16]
- After cooling, the solid reaction mixture is dissolved in water.
- The solution is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 3.[16]
- The precipitated 2,4-dihydroxybenzoic acid is collected by filtration, washed with cold water, and dried.

The following is a general protocol for the nitration of a dihydroxybenzoic acid derivative, which can be adapted for the synthesis of **2,4-dihydroxy-5-nitrobenzoic acid**.

Protocol:

- In a flask equipped with a stirrer and a thermometer, dissolve 2,4-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile.[\[17\]](#)
- Cool the solution in an ice bath.
- Slowly add concentrated nitric acid (e.g., 2.4 equivalents) dropwise to the cooled solution while maintaining the temperature between 35-50°C.[\[17\]](#)
- After the addition is complete, continue stirring the reaction mixture at this temperature for a set period (e.g., 3.5 hours).[\[17\]](#)
- Quench the reaction by pouring the mixture into a beaker containing crushed ice or cold distilled water.[\[17\]](#)
- The precipitated product, **2,4-dihydroxy-5-nitrobenzoic acid**, is then collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent, such as distilled water.[\[17\]](#)

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of **2,4-dihydroxy-5-nitrobenzoic acid** and its related compounds. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector is a common setup for separating and quantifying aromatic acids.

Biological Activity

Xanthine Oxidase Inhibition

There is strong evidence to suggest that **2,4-dihydroxy-5-nitrobenzoic acid** may act as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the

oxidation of hypoxanthine to xanthine and then to uric acid.[18] Overproduction of uric acid can lead to hyperuricemia and gout.

Studies have shown that 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a structurally similar compound, is a potent inhibitor of xanthine oxidase with an IC_{50} value of 3 μ M.[14][18] Importantly, DHNB is slowly converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, by xanthine oxidase, suggesting that the benzoic acid derivative is also involved in the inhibitory mechanism.[18] While direct experimental data on the IC_{50} of **2,4-dihydroxy-5-nitrobenzoic acid** is not currently available, its structural similarity to the active metabolite of DHNB points towards its potential as a xanthine oxidase inhibitor.

The following is a general protocol for determining the inhibitory effect of a compound on xanthine oxidase activity.

Materials:

- Xanthine Oxidase from bovine milk
- Xanthine (substrate)
- Phosphate buffer (e.g., 50 mM, pH 7.5)
- Test compound (**2,4-dihydroxy-5-nitrobenzoic acid**)
- Allopurinol (positive control)
- Spectrophotometer

Procedure:

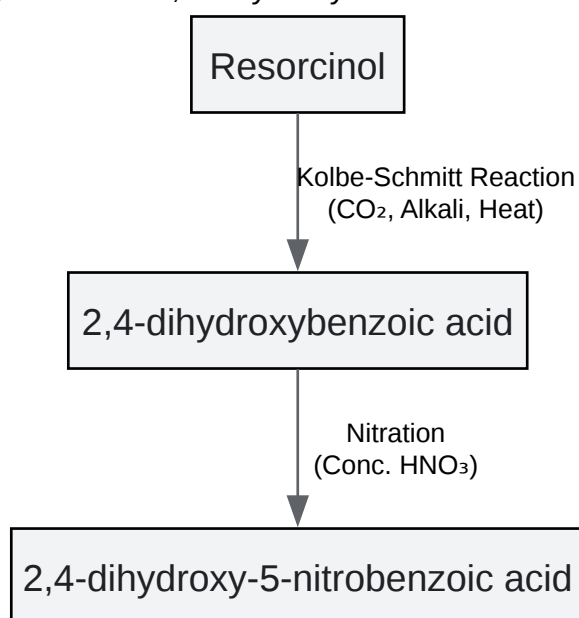
- Prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.
- Add xanthine oxidase to the mixture and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
- Initiate the reaction by adding the substrate, xanthine.

- Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.
- The percentage of inhibition is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the reaction without the inhibitor and A_{sample} is the absorbance with the inhibitor.
- The IC_{50} value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Synthesis Workflow

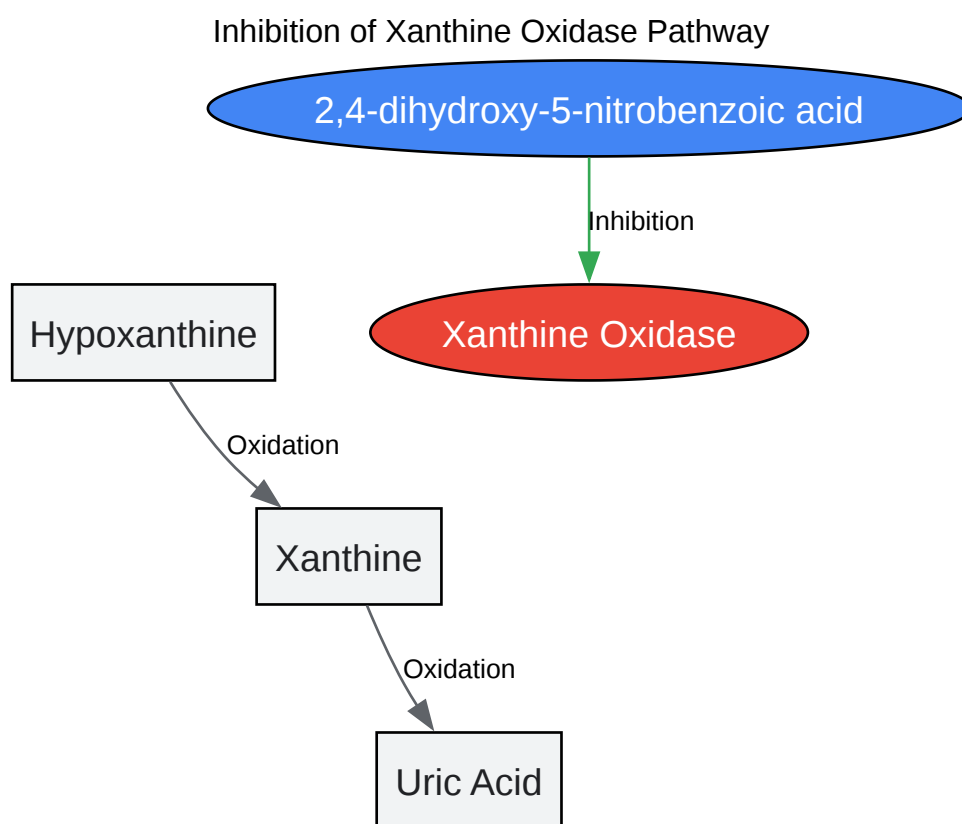
Synthesis of 2,4-dihydroxy-5-nitrobenzoic acid



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Caption: Workflow for the synthesis of **2,4-dihydroxy-5-nitrobenzoic acid**.

Xanthine Oxidase Inhibition Pathway



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Caption: Inhibition of the xanthine oxidase pathway by **2,4-dihydroxy-5-nitrobenzoic acid**.

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